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Compound of Interest

3-Amino-5-fluoro-6-
Compound Name: »
methoxypyridine

Cat. No.: B1390502

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast
number of therapeutic agents. Among these, the pyridine ring is a privileged structure, present
in a multitude of approved drugs. Its unique electronic properties, ability to engage in hydrogen
bonding, and metabolic stability make it a highly sought-after motif. The strategic
functionalization of the pyridine core with specific substituents can dramatically influence a
molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

This guide focuses on 3-Amino-5-fluoro-6-methoxypyridine (CAS No: 886372-63-0), a
trifunctionalized heterocyclic building block of increasing importance.[1][2] The specific
arrangement of an amino group, a fluorine atom, and a methoxy group on the pyridine scaffold
provides a powerful combination of reactive handles and property-modulating features. The
amino group serves as a versatile point for synthetic elaboration, the fluorine atom can
enhance metabolic stability and binding affinity, and the methoxy group influences the
electronic nature of the ring.[3][4] This unique constellation of functionalities makes 3-Amino-5-
fluoro-6-methoxypyridine a valuable intermediate for the synthesis of complex, biologically
active molecules, particularly in the realms of oncology, infectious diseases, and beyond.[3][5]

This document serves as a technical resource for researchers, chemists, and drug
development professionals, offering insights into the synthesis, reactivity, and application of this
key building block.

Physicochemical Properties and Characterization
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A comprehensive understanding of a building block's physical and chemical properties is

fundamental to its effective use in synthesis.

Property Value Source
CAS Number 886372-63-0 [1]
Molecular Formula CeH7FN20 [1]
Molecular Weight 142.13 g/mol [1]
IUPAC Name 5-fl.uoro-6-methoxypyridin-3- 1]
amine

Appearance Solid [1]
Purity Typically =98% [1112]

Canonical SMILES

COC1=NC=C(N)C=C1F

[1]

InChl Key

CVMLVBYTEYUXQOJ-
UHFFFAOYSA-N

[1]

For lot-specific data and full characterization, including NMR, HPLC, and LC-MS, it is

recommended to consult the supplier's documentation.[6]

The Synthetic Versatility of 3-Amino-5-fluoro-6-

methoxypyridine

The reactivity of 3-Amino-5-fluoro-6-methoxypyridine is dictated by its three key functional

groups, which can be addressed with a high degree of chemical selectivity.

Reactivity Profile:

e The Amino Group (C3-Position): As a primary aromatic amine, this group is a potent

nucleophile and a key handle for a wide array of transformations. It readily participates in:

o Acylation and Sulfonylation: Forming stable amide and sulfonamide linkages, crucial for

building larger molecular frameworks.
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o Diazotization Reactions: Conversion to a diazonium salt allows for subsequent
Sandmeyer-type reactions, introducing a variety of other functional groups (e.g., -OH, -Cl,
-Br, -CN).

o Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary

amines.

o Cross-Coupling Reactions: Participation as a nucleophile in Buchwald-Hartwig amination
reactions.

e The Pyridine Ring: The pyridine core, substituted with an electron-donating methoxy group
and a moderately deactivating fluorine atom, has a unique electronic profile. The positions on
the ring are activated or deactivated towards electrophilic or nucleophilic attack, allowing for
selective late-stage functionalization. Halogenated pyridine intermediates are excellent
substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck,
and Sonogashira, enabling the introduction of significant molecular diversity.[7]

e The Fluorine Atom (C5-Position): The incorporation of fluorine is a well-established strategy
in medicinal chemistry to modulate a drug candidate's properties.[4][8] The C-F bond is
exceptionally stable, and the fluorine atom can:

[e]

Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[3]

o

Increase Lipophilicity: Which can improve membrane permeability and oral bioavailability.

[¢]

Modulate pKa: Altering the basicity of the nearby amino group and the pyridine nitrogen.

[e]

Improve Binding Affinity: Through favorable electrostatic interactions with target proteins.

Logical Flow in Drug Discovery

The following diagram illustrates how a building block like 3-Amino-5-fluoro-6-
methoxypyridine is utilized in a typical drug discovery workflow.
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Scaffold Elaboration

3-Amino-5-fluoro-
6-methoxypyridine

Reaction at Amino Group Reaction at Pyridine Ring
(e.g., Acylation, Coupling) (e.g., Cross-Coupling)

Library Generation & Ycreening

Diverse Compound Library

l

High-Throughput Screening
(HTS)

:

Hit Identification

Structure-Activity
Relationship (SAR) Studies

ADME/Tox Profiling

Lead Candidate

1
Preclinical & Clinical
i Development

Drug Candidate

Click to download full resolution via product page

Caption: Drug discovery workflow using a heterocyclic building block.
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Synthetic Approaches

While specific, detailed preparations of 3-Amino-5-fluoro-6-methoxypyridine are proprietary
to manufacturers, a plausible synthetic route can be devised based on established pyridine
chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.

Proposed Retrosynthetic Pathway

The synthesis would likely start from a readily available substituted pyridine and proceed
through a sequence of nitration, reduction, halogenation, and nucleophilic substitution steps.

Reduction of Nitro Group Nucleophilic Aromatic
2

(e.g., Hz, PA/C) ( mmm} (e.g., NaOMe

Click to download full resolution via product page
Caption: A potential retrosynthetic pathway for the target molecule.

This general approach is analogous to synthetic routes for other functionalized pyridines, which
often involve a sequence of acylation, nitration, reduction, diazotization (like the Schiemann
reaction for fluorination), and hydrolysis.

Exemplary Protocol: Suzuki-Miyaura Cross-
Coupling

To illustrate the utility of 3-Amino-5-fluoro-6-methoxypyridine as a coupling partner, the
following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-
coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-
C bonds.

Objective: To synthesize a 3-arylated-5-fluoro-6-methoxypyridine derivative. This protocol
assumes a prior conversion of the amino group to a halide (e.g., bromide via a Sandmeyer
reaction) to create a suitable coupling handle.

Step-by-Step Methodology:
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» Reagent Preparation & Inerting the System:

o Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst
deactivation and poor yields. All reagents must be dry and the reaction must be performed
under an inert atmosphere (e.g., Nitrogen or Argon).

o Procedure: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-
5-fluoro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable
base such as potassium carbonate (K2COs, 2.5 eq). The flask is then evacuated and
backfilled with nitrogen three times.

e Solvent and Catalyst Addition:

o Rationale: The solvent system is critical for solubilizing the reactants and facilitating the
catalytic cycle. A mixture of an organic solvent and water is common for Suzuki couplings.
The choice of palladium catalyst and ligand is crucial for reaction efficiency.

o Procedure: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via
syringe. Subsequently, add the palladium catalyst, for example, Pd(PPhs)4 (0.05 eq), to
the flask under a positive flow of nitrogen.

¢ Reaction Execution:

o Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate. The
reaction progress should be monitored to determine the point of completion.

o Procedure: The reaction mixture is heated to 80-100 °C with vigorous stirring. The
progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 4-12 hours).

o Work-up and Purification:

o Rationale: The work-up procedure is designed to quench the reaction, remove inorganic
salts and the catalyst, and isolate the crude product. Purification is then required to obtain
the final compound in high purity.
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o Procedure: Upon completion, the reaction mixture is cooled to room temperature and
diluted with ethyl acetate. The organic layer is washed sequentially with water and brine,
then dried over anhydrous sodium sulfate (Na2S0a), filtered, and concentrated under
reduced pressure. The resulting crude product is purified by flash column chromatography
on silica gel to yield the desired 3-arylated-5-fluoro-6-methoxypyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-
Amino-5-fluoro-6-methoxypyridine. The following information is based on available safety
data for this and structurally related compounds.

Hazard Information Precautionary Measures
Pictogram GHSO07: Harmful/lrritant[1]
Signal Word Warning[1]

H302: Harmful if swallowed.[1] H332: Harmful if
Hazard Statements inhaled.[1] May cause respiratory irritation.[9]

Causes skin and serious eye irritation.[9]

Wear protective gloves, protective clothing, and
] ) eye/face protection.[9][10] Use only in a well-
Personal Protective Equipment (PPE) ) )
ventilated area, such as a chemical fume hood.

[ol11]

IF SWALLOWED: Call a POISON CENTER or
doctor if you feel unwell. Rinse mouth.[12] IF
INHALED: Remove person to fresh air and keep
comfortable for breathing.[12] IF ON SKIN:

First Aid .
Wash with plenty of soap and water.[12] IF IN
EYES: Rinse immediately with plenty of water
for at least 15 minutes. Get medical attention.[9]
[12]
Store in a cool, dry, and well-ventilated place.
Storage

[10] Keep container tightly closed.
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Users must consult the most current Safety Data Sheet (SDS) from their supplier before
handling this compound.[10][11][12]

Conclusion and Future Outlook

3-Amino-5-fluoro-6-methoxypyridine stands out as a highly valuable and versatile
heterocyclic building block for modern drug discovery. Its trifunctional nature provides a rich
platform for synthetic chemists to generate novel molecular architectures with finely tuned
properties. The strategic inclusion of fluorine and the adaptable amino handle make it an ideal
starting point for creating libraries of compounds for screening and lead optimization. As the
demand for more effective and safer therapeutics continues to grow, particularly in oncology
and infectious diseases, the utility of sophisticated, property-enabling intermediates like 3-
Amino-5-fluoro-6-methoxypyridine is set to expand, solidifying its role as a key component in
the medicinal chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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